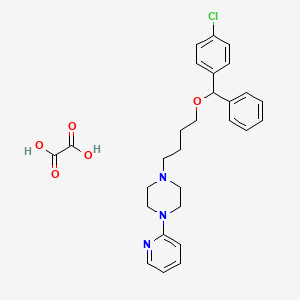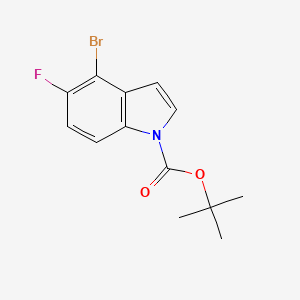![molecular formula C11H19N3O7S B13757252 Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) CAS No. 63273-92-7](/img/structure/B13757252.png)
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes azaniumylcarbonimidoyl and methoxyphenoxy groups, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azaniumylcarbonimidoyl derivatives and methoxyphenoxy compounds. Examples include:
- (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(phenoxymethoxy)propyl]azaniumsulfate .
- Dichloroaniline derivatives .
Uniqueness
What sets (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63273-92-7 |
|---|---|
Fórmula molecular |
C11H19N3O7S |
Peso molecular |
337.35 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
GPRDCJOETXTIKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



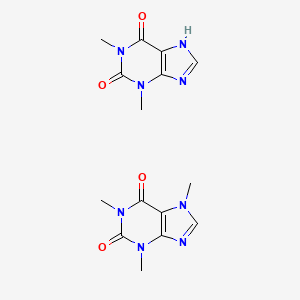

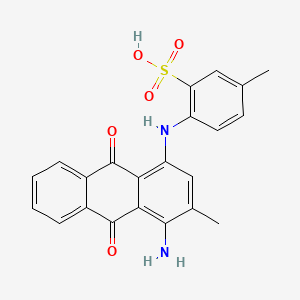
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
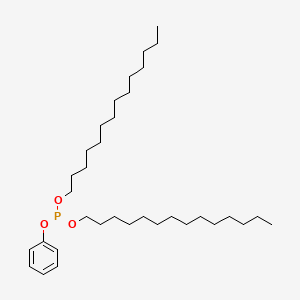

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
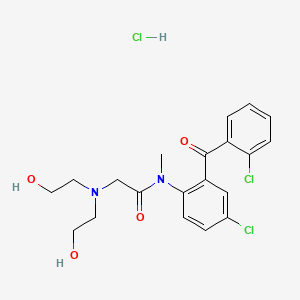
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

